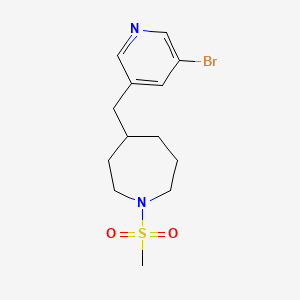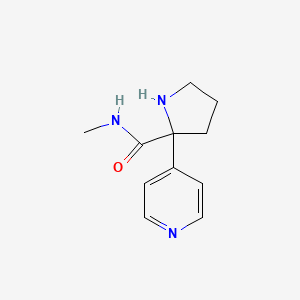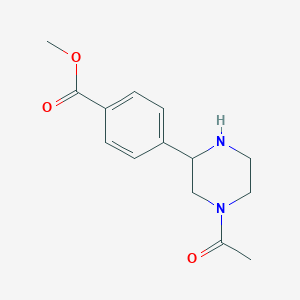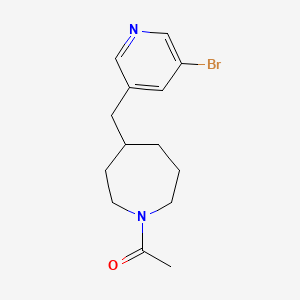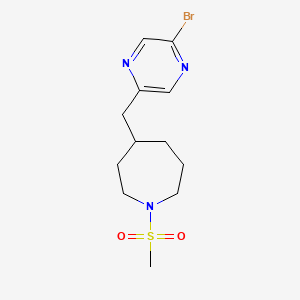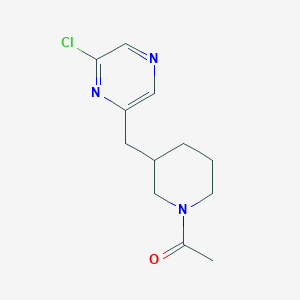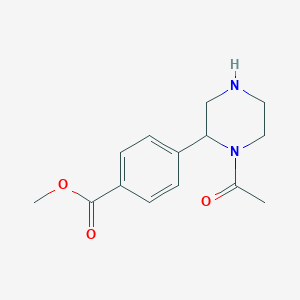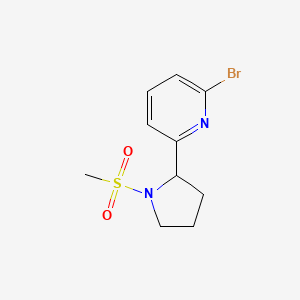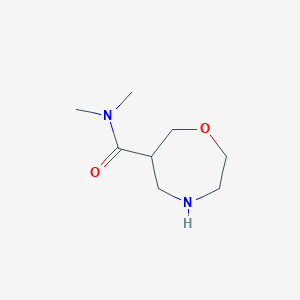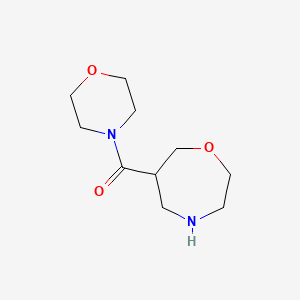
1-(4-((2-氯吡啶-4-基)甲基)哌啶-1-基)乙酮
描述
Synthesis Analysis
The synthesis of piperidine derivatives, which include compounds like 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone, has been a subject of research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学研究应用
微波辅助合成和抗菌活性
- 合成和抗菌特性:已使用微波辐射合成了化学物质 1-(4-((2-氯吡啶-4-基)甲基)哌啶-1-基)乙酮及其衍生物,显示出有希望的抗菌活性。这种合成方法提高了化合物的效率和产率,然后测试其抑制细菌生长的能力 (Merugu、Ramesh 和 Sreenivasulu,2010 年)。
光谱表征和细胞毒性研究
- 光谱分析和细胞毒性:另一项研究重点关注合成与 1-(4-((2-氯吡啶-4-基)甲基)哌啶-1-基)乙酮密切相关的化合物,包括其光谱表征和细胞毒性研究。使用各种技术分析了该化合物的稳定性和结构,并通过细胞毒性评估评估了其在生物应用中的潜力 (Govindhan 等人,2017 年)。
分子结构理论研究
- 分子结构和振动分析:已经对类似化合物进行了理论研究,以了解其几何形状和振动特性。该研究利用光谱数据和计算方法来深入了解分子结构,这对于理解该化合物的化学性质和潜在应用至关重要 (Song 等人,2008 年)。
配合物的合成和表征用于催化
- 乙烯反应性中的催化行为:还对与 1-(4-((2-氯吡啶-4-基)甲基)哌啶-1-基)乙酮相关的化合物的合成进行了研究,用于催化乙烯反应性。这些化合物被合成和表征,显示出在聚合过程中作为催化剂的潜力 (Sun 等人,2007 年)。
合成和生物活性研究
- 新型化合物合成和生物活性:另一项研究使用 1-(4-甲基苄基)哌啶-4-酮 O-(6-氯吡啶-3-基)甲基肟合成了新型化合物,该化合物对真菌表现出抑制活性。这突出了这些化合物在开发新的抗真菌剂中的潜力 (Si-jia,2011 年)。
在血小板聚集抑制中的应用
- 血小板聚集抑制剂:发现一种相关化合物可以抑制 ADP 诱导的血小板聚集,这表明在治疗与血小板聚集相关的疾病中具有潜在的医学应用 (Grisar 等人,1976 年)。
作用机制
Target of Action
Similar compounds have been found to target various biological systems .
Mode of Action
It’s known that the interaction of a compound with its target can lead to changes in the biochemical processes within the cell .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The action of similar compounds can lead to various cellular responses .
未来方向
The future directions for research on 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone and similar compounds could involve the development of more efficient synthesis methods, further exploration of their mechanisms of action, and comprehensive safety and hazard assessments. These compounds could potentially play a significant role in the pharmaceutical industry .
生化分析
Biochemical Properties
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to selectively inhibit PCSK9 protein synthesis, which is crucial for regulating cholesterol levels in the body . The compound interacts with liver carboxyesterase (CES1), which converts it into its active form. This active form then inhibits the translation of PCSK9, leading to a reduction in plasma PCSK9 levels . Additionally, 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone exhibits selectivity over other proteins such as CDH1, HSD17B11, PCBP2, RPL27, and BCAP31 .
Cellular Effects
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting PCSK9 protein synthesis, which in turn impacts cholesterol metabolism and homeostasis . The compound’s interaction with liver carboxyesterase (CES1) and subsequent inhibition of PCSK9 translation can lead to changes in gene expression related to cholesterol regulation . Furthermore, the compound’s effects on cellular metabolism are evident in its ability to lower plasma PCSK9 levels in humanized PCSK9 mice .
Molecular Mechanism
The molecular mechanism of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone involves its conversion by liver carboxyesterase (CES1) into its active form, which then selectively inhibits PCSK9 protein synthesis . This inhibition occurs at the translation level, where the compound binds to specific sites on the mRNA, preventing the synthesis of PCSK9 . The reduction in PCSK9 levels leads to increased availability of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream . This mechanism highlights the compound’s potential as a therapeutic agent for managing cholesterol levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been shown to maintain its stability and efficacy over a period of time, with significant reductions in plasma PCSK9 levels observed up to 5 hours post-administration in humanized PCSK9 mice . Additionally, the compound’s degradation products have not been reported to exhibit any adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone vary with different dosages in animal models. Studies have shown that the compound effectively lowers plasma PCSK9 levels in a dose-dependent manner, with higher doses resulting in greater reductions . For instance, in humanized PCSK9 mice, doses of 100, 300, and 500 mg/kg resulted in 26%, 42%, and 53% reductions in plasma PCSK9 levels, respectively . The compound has also been well tolerated in rats and monkeys, with no significant toxic or adverse effects observed at high doses .
Metabolic Pathways
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is involved in metabolic pathways related to cholesterol regulation. The compound is converted by liver carboxyesterase (CES1) into its active form, which then inhibits PCSK9 protein synthesis . This inhibition leads to increased availability of LDL receptors on the cell surface, promoting the clearance of LDL cholesterol from the bloodstream . The compound’s interaction with CES1 and its subsequent effects on PCSK9 synthesis highlight its role in modulating cholesterol metabolism.
Transport and Distribution
The transport and distribution of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone within cells and tissues involve its conversion by liver carboxyesterase (CES1) into its active form . This active form is then distributed throughout the body, where it selectively inhibits PCSK9 protein synthesis . The compound’s ability to lower plasma PCSK9 levels in humanized PCSK9 mice indicates its effective distribution and transport within the body .
Subcellular Localization
The subcellular localization of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is primarily within the liver, where it is converted by liver carboxyesterase (CES1) into its active form . This active form then exerts its effects by inhibiting PCSK9 protein synthesis at the translation level . The compound’s localization within the liver highlights its targeted action in regulating cholesterol metabolism.
属性
IUPAC Name |
1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANGECMGDLMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



